Cas no 824-63-5 (1H-Indene,2,3-dihydro-2-methyl-)
1H-Indene,2,3-dihydro-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene,2,3-dihydro-2-methyl-
- 2-methyl-2,3-dihydro-1H-indene
- 2,3-dihydro-2-methyl-1H-indene
- 2-methyl-indane
- 2-methylindan
- AS-80987
- DTXSID2073932
- 824-63-5
- CS-0256526
- 72JV683408
- InChI=1/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H
- AKOS015966755
- E77586
- 1H-Indene, 2,3-dihydro-2-methyl-
- 2-Methylindane
- Indan, 2-methyl-
- Q27266082
- MFCD18157577
- UNII-72JV683408
- EN300-6494628
- 2-METHYL INDANE
- .beta.-Methylindan
- MWGYLUXMIMSOTM-UHFFFAOYSA-N
- 2,3-Dihydro-2-methyl-1H-indene (ACI)
- Indan, 2-methyl- (6CI, 7CI, 8CI)
- β-Methylindan
-
- MDL: MFCD18157577
- Inchi: 1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3
- InChI Key: MWGYLUXMIMSOTM-UHFFFAOYSA-N
- SMILES: C1C=C2CC(CC2=CC=1)C
Computed Properties
- Exact Mass: 132.093900383g/mol
- Monoisotopic Mass: 132.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.9400
- Boiling Point: 204.15°C (rough estimate)
- Refractive Index: 1.5220
1H-Indene,2,3-dihydro-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB515307-250 mg |
2-Methylindane, 95%; . |
824-63-5 | 95% | 250mg |
€355.00 | 2023-06-14 | |
| abcr | AB515307-1 g |
2-Methylindane, 95%; . |
824-63-5 | 95% | 1g |
€782.50 | 2023-06-14 | |
| eNovation Chemicals LLC | Y1336945-100mg |
2-methyl-2,3-dihydro-1H-indene |
824-63-5 | 95%+ | 100mg |
$130 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1336945-250mg |
2-methyl-2,3-dihydro-1H-indene |
824-63-5 | 95%+ | 250mg |
$195 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1336945-1g |
2-methyl-2,3-dihydro-1H-indene |
824-63-5 | 95%+ | 1g |
$550 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1076415-100mg |
2-methyl-2,3-dihydro-1H-indene |
824-63-5 | 95% | 100mg |
$340 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1076415-250mg |
2-methyl-2,3-dihydro-1H-indene |
824-63-5 | 95% | 250mg |
$535 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1076415-1g |
2-methyl-2,3-dihydro-1H-indene |
824-63-5 | 95% | 1g |
$1460 | 2022-11-01 | |
| Enamine | EN300-6494628-0.05g |
2-methyl-2,3-dihydro-1H-indene |
824-63-5 | 95% | 0.05g |
$94.0 | 2023-05-30 | |
| Enamine | EN300-6494628-0.1g |
2-methyl-2,3-dihydro-1H-indene |
824-63-5 | 95% | 0.1g |
$140.0 | 2023-05-30 |
1H-Indene,2,3-dihydro-2-methyl- Production Method
Production Method 1
Production Method 2
1.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 2 h, 20 °C
1.3 Reagents: Magnesium Solvents: Methanol ; 20 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water
Production Method 3
Production Method 4
1.2 rt → reflux; 12 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Hydrogen ; 16 h, 50 bar, 60 °C
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
1H-Indene,2,3-dihydro-2-methyl- Raw materials
- 2-methylindene-1,3-dione
- 2-methylindan-1-one
- 2,3-dihydro-1H-inden-2-one
- 2-Methyl-1H-indene
- 2-(prop-2-en-1-yl)phenylmethanol
- Dispiro[1,3-dithiolane-2,1'-[1H]indene-3'(2'H),2''-[1,3]dithiolane], 2'-methyl- (9CI)
- 2-Isobutylaniline
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- 1-Bromo-2-fluorobenzene
- Indene
1H-Indene,2,3-dihydro-2-methyl- Preparation Products
- 2,6-Dimethylnaphthalene (581-42-0)
- 2-Methyl-3-phenyl-1-propene (3290-53-7)
- Indane (496-11-7)
- Naphthalene,1,2,3,4-tetrahydro-2-methyl- (3877-19-8)
- 1H-Indene,2,3-dihydro-2-methyl- (824-63-5)
- 2-Methyl-1H-indene (2177-47-1)
- 1-Ethylnaphthalene (1127-76-0)
- 2,3-Dimethylnaphthalene (581-40-8)
- Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (2809-64-5)
- null (59059-44-8)
- 1-Methylindan (767-58-8)
1H-Indene,2,3-dihydro-2-methyl- Suppliers
1H-Indene,2,3-dihydro-2-methyl- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1H-Indene,2,3-dihydro-2-methyl-
Introduction to 1H-Indene,2,3-dihydro-2-methyl- (CAS No. 824-63-5)
1H-Indene,2,3-dihydro-2-methyl-, identified by its Chemical Abstracts Service (CAS) number 824-63-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic hydrocarbon features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The compound belongs to the indene family, characterized by a benzene ring fused with a cyclopentane ring, and the presence of a methyl group at the 2-position enhances its chemical reactivity and functionalization possibilities.
The structural motif of 1H-Indene,2,3-dihydro-2-methyl- makes it a versatile intermediate in synthetic chemistry. Its dual aromatic and aliphatic characteristics allow for diverse transformations, including electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. These properties have positioned it as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
In recent years, there has been growing interest in exploring the pharmacological potential of indene derivatives. The methyl-substituted indene scaffold has been investigated for its ability to modulate various biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antioxidant, and even anticancer properties. The presence of the cyclopentane ring introduces conformational flexibility, which can be exploited to enhance binding affinity to biological targets.
One of the most compelling aspects of 1H-Indene,2,3-dihydro-2-methyl- is its role in drug discovery programs. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic profiles. The indene core can be modified to optimize solubility, metabolic stability, and target specificity. Furthermore, computational modeling and high-throughput screening have accelerated the identification of promising candidates derived from this scaffold.
The synthesis of 1H-Indene,2,3-dihydro-2-methyl- can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity requirements. Common methods include cyclization reactions involving acyclic precursors or functionalized indenes. Advances in catalytic systems have also enabled more efficient and environmentally benign synthetic pathways. For example, palladium-catalyzed reactions have been employed to introduce specific substituents with high regioselectivity.
From a material science perspective, derivatives of 1H-Indene,2,3-dihydro-2-methyl- have shown promise in the development of organic electronic materials. The compound's ability to form stable radicals and its electron-deficient nature make it suitable for applications in organic light-emitting diodes (OLEDs) and conductive polymers. Recent research has demonstrated its utility in creating novel semiconducting materials with enhanced charge transport properties.
The industrial relevance of 1H-Indene,2,3-dihydro-2-methyl- is further underscored by its incorporation into various commercial processes. Pharmaceutical companies utilize this compound as a key intermediate in the production of active pharmaceutical ingredients (APIs). Its structural complexity allows for the introduction of multiple functional groups, enabling the synthesis of drugs targeting a wide range of therapeutic areas.
In conclusion,1H-Indene,2,3-dihydro-2-methyl- (CAS No. 824-63-5) represents a cornerstone compound in modern chemical research. Its unique structural attributes and versatile reactivity make it indispensable in both academic laboratories and industrial settings. As our understanding of its pharmacological properties continues to evolve,1H-Indene derivatives are poised to play an increasingly pivotal role in shaping the future of medicine and advanced materials.
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